molecular formula C11H18O3 B14658851 6-(2-Oxocyclopentyl)hexanoic acid CAS No. 40942-89-0

6-(2-Oxocyclopentyl)hexanoic acid

Cat. No.: B14658851
CAS No.: 40942-89-0
M. Wt: 198.26 g/mol
InChI Key: PGTPCJJMOJCWHV-UHFFFAOYSA-N
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Description

6-(2-Oxocyclopentyl)hexanoic acid is an organic compound with the molecular formula C11H18O3 It features a hexanoic acid chain attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxocyclopentyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with hexanoic acid in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxocyclopentyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanoic acid chain can be modified.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

    Substitution Reagents: Alkyl halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hexanoic acid derivatives.

Scientific Research Applications

6-(2-Oxocyclopentyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Oxocyclopentyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a similar ring structure.

    Hexanoic Acid: A carboxylic acid with a similar chain structure.

    2-Oxocyclopentyl Acetate: A compound with a similar cyclopentanone ring but different functional groups.

Uniqueness

6-(2-Oxocyclopentyl)hexanoic acid is unique due to its combination of a cyclopentanone ring and a hexanoic acid chain. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

40942-89-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-(2-oxocyclopentyl)hexanoic acid

InChI

InChI=1S/C11H18O3/c12-10-7-4-6-9(10)5-2-1-3-8-11(13)14/h9H,1-8H2,(H,13,14)

InChI Key

PGTPCJJMOJCWHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCCCC(=O)O

Origin of Product

United States

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